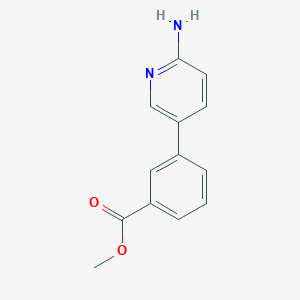

5-(3-Methylphenyl)pyridin-2-amine

Overview

Description

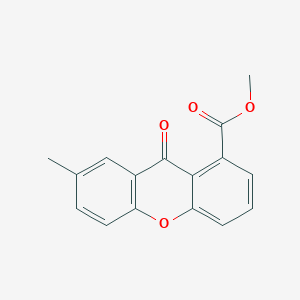

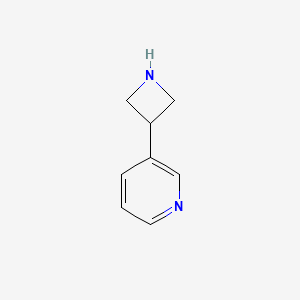

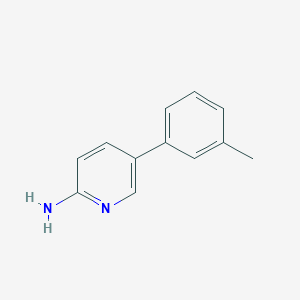

“5-(3-Methylphenyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H12N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyridine derivatives, including “5-(3-Methylphenyl)pyridin-2-amine”, can be achieved through various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Molecular Structure Analysis

The molecular structure of “5-(3-Methylphenyl)pyridin-2-amine” can be analyzed using various spectroscopic techniques and computational methods. Density functional theory (DFT) studies can be used to analyze the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .

Chemical Reactions Analysis

The chemical reactions involving “5-(3-Methylphenyl)pyridin-2-amine” can be complex and varied. For instance, it has been found to function as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein .

Scientific Research Applications

- Research Finding : Compound 4, identified through phenotypic screening, inhibits migration in WSB1-overexpressing cells. It acts as a WSB1 degrader, leading to Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein accumulation. This disrupts downstream F-actin expression and membrane ruffle formation, impairing cancer cell migration .

- Potential Applications : Investigate its role in modulating inflammatory pathways or as a potential drug candidate .

- Research Finding : Explore the potential of 5-(3-Methylphenyl)pyridin-2-amine analogs against Trypanosoma and Plasmodium parasites. These compounds may offer new therapeutic options .

Cancer Metastasis Inhibition

Anti-Inflammatory Properties

Antitrypanosomal and Antiplasmodial Activities

Future Directions

The future directions for the research and application of “5-(3-Methylphenyl)pyridin-2-amine” could involve further exploration of its potential as a WSB1 degrader and its role in inhibiting cancer cell migration . More research is needed to fully understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 5-(3-Methylphenyl)pyridin-2-amine is the ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1) . WSB1 has been demonstrated to regulate hypoxia-driven tumor cell migration .

Mode of Action

5-(3-Methylphenyl)pyridin-2-amine interacts with its target, WSB1, by functioning as a WSB1 degrader . This leads to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein .

Biochemical Pathways

The degradation of WSB1 by 5-(3-Methylphenyl)pyridin-2-amine affects the downstream F-actin expression and formation of membrane ruffles . This disturbs the migration capacity of cancer cells .

Result of Action

The result of the action of 5-(3-Methylphenyl)pyridin-2-amine is the inhibition of cancer cell migration . The compound exhibits promising in vivo anticancer metastatic effects .

properties

IUPAC Name |

5-(3-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDSRLVJJZYKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602415 | |

| Record name | 5-(3-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methylphenyl)pyridin-2-amine | |

CAS RN |

893738-40-4 | |

| Record name | 5-(3-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.